molecular formula C7H7ClN2 B6591251 7-Chloro-1H,2H,3H-pyrrolo[2,3-C]pyridine CAS No. 1338219-65-0

7-Chloro-1H,2H,3H-pyrrolo[2,3-C]pyridine

Cat. No. B6591251
CAS RN: 1338219-65-0
M. Wt: 154.60 g/mol
InChI Key: SPHRHVLBSXBIIM-UHFFFAOYSA-N
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Description

“7-Chloro-1H,2H,3H-pyrrolo[2,3-C]pyridine” is a chemical compound with the CAS Number: 1338219-65-0 . It has a molecular weight of 154.6 . The IUPAC name for this compound is 7-chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine .


Synthesis Analysis

The synthesis of pyrrolo[2,3-b]pyridine derivatives has been reported in various studies . For instance, the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .


Molecular Structure Analysis

The InChI code for “7-Chloro-1H,2H,3H-pyrrolo[2,3-C]pyridine” is 1S/C7H7ClN2/c8-7-6-5(1-3-9-6)2-4-10-7/h2,4,9H,1,3H2 . This indicates the presence of 7 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms in the molecule .


Chemical Reactions Analysis

Pyrrolo[2,3-b]pyridine derivatives have shown potent activities against various targets . For example, a series of 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Chloro-1H,2H,3H-pyrrolo[2,3-C]pyridine” include a molecular weight of 154.6 .

Scientific Research Applications

Anticancer Therapy

7-Chloro-1H,2H,3H-pyrrolo[2,3-c]pyridine: has been explored as a scaffold for developing anticancer drugs. Notably, compounds containing a pyrrolopyridine core, such as Vemurafenib and Pexidartinib , have been used in cancer treatment . Researchers have investigated its potential as an inhibitor against specific cancer cell lines .

FGFR4 Inhibition

In the context of liver cancer, derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent FGFR4 inhibitors. These compounds demonstrated antiproliferative activity against Hep3B cells .

α-Amylase Inhibition for Diabetes Treatment

Novel analogues based on pyrrolo[2,3-d]pyrimidine were designed, synthesized, and evaluated for their ability to inhibit the α-amylase enzyme. Some of these compounds, such as 5b, 6c, 7a, and 7b, exhibited excellent antidiabetic action in vitro .

HIV Treatment

While not directly related to 7-Chloro-1H,2H,3H-pyrrolo[2,3-c]pyridine , it’s worth noting that Fostemsavir , a recently approved drug for HIV treatment, also contains a pyrrolopyridine scaffold .

Human Neutrophil Elastase (HNE) Inhibition

The pyrrolopyridine scaffold has been explored in other targets, including human neutrophil elastase (HNE) . Researchers have investigated its inhibitory activity against HNE .

Safety and Hazards

The safety information for “7-Chloro-1H,2H,3H-pyrrolo[2,3-C]pyridine” indicates that it is classified as Acute Tox. 3 Oral - Eye Dam. 1 . This suggests that it is acutely toxic if ingested and can cause serious eye damage .

Future Directions

The future directions for the research and development of “7-Chloro-1H,2H,3H-pyrrolo[2,3-C]pyridine” and its derivatives could involve further exploration of their therapeutic potential. For instance, they could be further investigated for their potential in treating immune diseases such as organ transplantation , or in cancer therapy by targeting FGFRs .

properties

IUPAC Name

7-chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2/c8-7-6-5(1-3-9-6)2-4-10-7/h2,4,9H,1,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPHRHVLBSXBIIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-1H,2H,3H-pyrrolo[2,3-C]pyridine

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